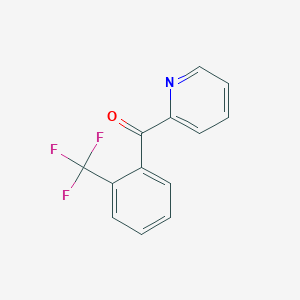

2-(2-Trifluoromethylbenzoyl)pyridine

Description

BenchChem offers high-quality 2-(2-Trifluoromethylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Trifluoromethylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-yl-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO/c14-13(15,16)10-6-2-1-5-9(10)12(18)11-7-3-4-8-17-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGXTZKVLDUDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20611970 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-76-5 | |

| Record name | (Pyridin-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20611970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: A Versatile Heterocyclic Ketone Building Block

An In-Depth Technical Guide to 2-(2-Trifluoromethylbenzoyl)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: 2-(2-Trifluoromethylbenzoyl)pyridine CAS Number: 898779-76-5

2-(2-Trifluoromethylbenzoyl)pyridine is a diaryl ketone featuring a pyridine ring linked to a 2-trifluoromethylphenyl group via a carbonyl bridge. As a chemical entity, it occupies a valuable space in synthetic and medicinal chemistry. The molecule synergistically combines the structural features of two important pharmacophores: the pyridine ring, a common motif in numerous approved drugs, and the trifluoromethyl (-CF₃) group.

The presence of the trifluoromethyl group is particularly significant in modern drug design. It is known to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity by acting as a bioisostere for other groups and through its strong electron-withdrawing nature.[1][2] The pyridine moiety offers a basic nitrogen atom that can participate in hydrogen bonding and serve as a handle for further chemical modification.[3] Consequently, 2-(2-Trifluoromethylbenzoyl)pyridine is not merely a chemical compound but a strategic building block for creating more complex molecules with potential applications in agrochemicals and pharmaceuticals.[1][4] This guide provides a technical overview of its properties, a plausible synthetic route, analytical characterization, and potential applications.

Physicochemical and Structural Data

The fundamental properties of 2-(2-Trifluoromethylbenzoyl)pyridine are summarized below. As a specialized intermediate, comprehensive physical data like melting or boiling points are not always published and should be determined empirically.

| Property | Value | Source |

| CAS Number | 898779-76-5 | N/A |

| Molecular Formula | C₁₃H₈F₃NO | Calculated |

| Molecular Weight | 267.21 g/mol | Calculated |

| IUPAC Name | (2-Pyridinyl)(2-(trifluoromethyl)phenyl)methanone | IUPAC Nomenclature |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)C(F)(F)F | PubChem Standard |

| InChIKey | YWGYQJNYWWBTMN-UHFFFAOYSA-N | PubChem Standard |

Proposed Synthesis and Purification Workflow

While specific, published synthetic procedures for 2-(2-Trifluoromethylbenzoyl)pyridine are not abundant in readily available literature, a reliable route can be designed based on established organometallic chemistry principles. A Grignard reaction represents a robust and logical approach.

This method involves the preparation of a pyridyl Grignard reagent, which then acts as a nucleophile, attacking an appropriate electrophilic acyl donor, such as an acid chloride or ester derived from 2-(trifluoromethyl)benzoic acid.

Causality in Experimental Design

-

Grignard Reagent Formation: The reaction of 2-bromopyridine with magnesium turnings forms 2-pyridylmagnesium bromide. This step must be conducted under strictly anhydrous (moisture-free) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and halt the reaction.

-

Nucleophilic Acyl Substitution: The Grignard reagent is then added to 2-(trifluoromethyl)benzoyl chloride. The reaction is typically performed at a low temperature (e.g., 0 °C or below) to control the reactivity of the organometallic reagent and minimize the formation of side products, such as those from double addition.

-

Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride) to hydrolyze the intermediate magnesium alkoxide and to dissolve the resulting magnesium salts. The crude product is then extracted into an organic solvent. Purification via flash column chromatography on silica gel is standard for removing unreacted starting materials and byproducts to yield the pure ketone.

Step-by-Step Laboratory Protocol

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

2-(Trifluoromethyl)benzoyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Grignard Reagent Preparation: a. Add magnesium turnings (1.2 equivalents) to a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon). b. Add anhydrous THF via syringe. c. Slowly add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction if necessary. d. Stir the mixture at room temperature until the magnesium is consumed (typically 1-2 hours).

-

Acylation Reaction: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Slowly add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in anhydrous THF to the Grignard solution. c. Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: a. Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). c. Combine the fractions containing the pure product and evaporate the solvent to yield 2-(2-trifluoromethylbenzoyl)pyridine.

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of 2-(2-Trifluoromethylbenzoyl)pyridine.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.[5] For a novel or non-commercial compound, this involves a suite of spectroscopic techniques. The expected data is presented below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring would appear between δ 7.5-8.8 ppm. Protons on the trifluoromethyl-substituted benzene ring would appear between δ 7.6-8.0 ppm. The complex splitting patterns would be consistent with the substitution on both rings.[6][7] |

| ¹³C NMR | The carbonyl carbon (C=O) signal would be significantly downfield, expected around δ 190-195 ppm. The CF₃ carbon would show a characteristic quartet due to C-F coupling. Aromatic carbons would appear in the δ 120-155 ppm range.[7] |

| ¹⁹F NMR | A single sharp signal would be expected for the -CF₃ group, as all three fluorine atoms are chemically equivalent. |

| HRMS (ESI+) | High-Resolution Mass Spectrometry should confirm the molecular formula. Expected m/z for [M+H]⁺: 268.0631 (Calculated for C₁₃H₉F₃NO⁺).[5] |

| FT-IR | A strong absorption band characteristic of the carbonyl (C=O) stretch would be prominent, typically around 1670-1690 cm⁻¹. |

Applications in Research and Development

The true value of 2-(2-Trifluoromethylbenzoyl)pyridine lies in its potential as a versatile intermediate for constructing more complex, high-value molecules.

Scaffold for Drug Discovery

The diaryl ketone structure serves as a rigid scaffold that can be elaborated upon to target various biological systems. Pyridine-containing compounds are known to act as inhibitors for a wide range of enzymes, including kinases. For example, derivatives of pyridine have been successfully developed as FMS-like tyrosine kinase 3 (FLT3) inhibitors for treating acute myeloid leukemia.[8] The ketone functionality in this molecule is a key reactive site, allowing for transformations such as:

-

Reduction to a secondary alcohol, introducing a chiral center and a hydrogen-bond donor.

-

Reductive amination to form complex amines.

-

Wittig reactions or similar olefination chemistry to create carbon-carbon double bonds.

Intermediate for Agrochemicals

While this specific ketone may not be a direct precursor, related structures like 2-trifluoromethylbenzoyl chloride are used to synthesize potent agrochemicals.[9] For instance, the fungicide and nematicide Fluopyram, which functions by inhibiting the mitochondrial complex II pathway, is synthesized via an amidation reaction with a benzoyl chloride derivative.[9][10] This highlights the utility of the 2-(trifluoromethyl)benzoyl moiety in developing active ingredients for crop protection.[4]

Illustrative Role as a Chemical Building Block

Caption: Role of the core scaffold in generating diverse lead compounds for various applications.

Safety and Handling

No specific toxicology data for 2-(2-Trifluoromethylbenzoyl)pyridine is readily available. Therefore, it must be handled with the standard precautions applicable to new chemical entities of unknown toxicity.

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.

-

Handling: Avoid direct contact with skin and eyes. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

References

-

A NOVEL AND PRACTICAL SYNTHETIC PROCESS FOR FLUOPYRAM. (n.d.). SSRN. Retrieved February 22, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 168–176. [Link]

-

Ferreira, I., & Santos, M. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. [Link]

- CN110437138B - Improved synthesis process of fluopyram. (2021). Google Patents.

-

Fluopyram synthesis method. (2022). Patsnap. Retrieved February 22, 2026, from [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved February 22, 2026, from [Link]

-

Huang, H., Xu, Z., & Deng, G.-J. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 227-241. [Link]

-

Development of 2-(Trifluoromethyl)pyridine Peptide Derivatives: Synthesis and Computational Studies. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]

-

For Analyses. (2026). Chemotion. Retrieved February 22, 2026, from [Link]

-

Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. Retrieved February 22, 2026, from [Link]

- Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.

-

1 H-NMR spectral data: the chemical shift values (δH, ppm) with coupling constants (J, Hz). (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

NMR Chemical Shift Values Table. (2024). Chemistry Steps. Retrieved February 22, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 5. For Analyses | Chemotion [chemotion.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

Technical Whitepaper: Structural Analysis and Synthetic Utility of 2-(2-Trifluoromethylbenzoyl)pyridine

Executive Summary

2-(2-Trifluoromethylbenzoyl)pyridine (CAS: 898779-76-5) represents a specialized class of diaryl ketones featuring a pyridine ring and an ortho-trifluoromethyl phenyl group. This molecule serves as a critical intermediate in the synthesis of chiral alcohols via asymmetric hydrogenation and acts as a bidentate N,O-ligand in coordination chemistry. Its structural uniqueness lies in the steric and electronic interplay between the electron-deficient pyridine ring and the bulky, electron-withdrawing trifluoromethyl group at the ortho position. This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and applications in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The core structure consists of a pyridine ring linked at the C2 position to a benzoyl moiety, which bears a trifluoromethyl group at the C2' position. This "ortho-ortho" substitution pattern introduces significant torsional strain, influencing both metabolic stability and binding affinity in biological targets.

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | 2-(2-Trifluoromethylbenzoyl)pyridine |

| Synonyms | Phenyl(pyridin-2-yl)methanone, 2-trifluoromethyl derivative; (2-Trifluoromethylphenyl)(2-pyridyl)methanone |

| CAS Number | 898779-76-5 |

| Molecular Formula | C₁₃H₈F₃NO |

| Molecular Weight | 251.21 g/mol |

| Physical State | White to off-white solid (High purity) / Viscous oil (Crude) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| pKa (Pyridine N) | ~2.5 - 3.0 (Estimated; reduced vs. pyridine due to carbonyl electron withdrawal) |

Structural Architecture & Electronic Effects

The Ortho-Trifluoromethyl Effect

The -CF₃ group at the ortho position of the phenyl ring exerts a dual effect:

-

Electronic Deactivation: The strong inductive effect (-I) of the three fluorine atoms pulls electron density away from the phenyl ring and the carbonyl carbon, making the carbonyl center highly electrophilic and susceptible to nucleophilic attack (e.g., by hydride donors).[1]

-

Steric Shielding: The Van der Waals radius of the -CF₃ group creates a "steric wall," forcing the phenyl ring to twist out of planarity with the carbonyl group. This conformation minimizes conjugation but enhances the molecule's selectivity in binding pockets by restricting rotation.

Pyridine Nitrogen Basicity

The carbonyl group at the C2 position is electron-withdrawing, which significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). However, the nitrogen remains a competent Lewis base for coordinating with metal centers (e.g., Pd, Cu, Ru), facilitating its use as a directing group in C-H activation or as a hemilabile ligand.

Validated Synthetic Protocols

Method A: Cryogenic Organolithium Coupling (Recommended)

This method offers the highest regioselectivity and yield by utilizing the directed lithiation of 2-bromopyridine.

Reaction Principle: Lithium-Halogen exchange generates 2-lithiopyridine, which acts as a hard nucleophile attacking the carbonyl of 2-trifluoromethylbenzoyl chloride.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

2-Trifluoromethylbenzoyl chloride (1.1 equiv)

-

Solvent: Anhydrous THF (Dry, O₂-free)

Step-by-Step Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2-Bromopyridine. Slowly add n-Butyllithium dropwise over 20 minutes, maintaining internal temperature below -70 °C. Stir for 45 minutes to ensure complete formation of 2-lithiopyridine (deep red/orange color).

-

Coupling: Dissolve 2-Trifluoromethylbenzoyl chloride in a minimal amount of THF. Add this solution dropwise to the lithiated pyridine. The color will shift to yellow/brown.

-

Warming: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Figure 1: Cryogenic synthesis via Lithium-Halogen exchange, ensuring regioselective C-C bond formation.

Reactivity & Applications in Drug Discovery

Asymmetric Transfer Hydrogenation (ATH)

This ketone is a prime substrate for synthesizing chiral alcohols, which are pharmacophores in various NK1 receptor antagonists.

-

Catalyst System: Ru(II)-TsDPEN or Ir-based catalysts.

-

Mechanism: The pyridine nitrogen can coordinate to the metal center, directing the hydride delivery to the re or si face of the carbonyl, often achieving >95% ee.

Coordination Chemistry (N,O-Ligand)

The molecule acts as a bidentate ligand. The "bite angle" created by the pyridine nitrogen and the carbonyl oxygen is ideal for stabilizing transition metals in oxidation states that require stabilization against aggregation.

Visualization: Coordination Mode

Figure 2: Bidentate coordination mode. The hemilabile oxygen allows for temporary vacancy generation during catalytic cycles.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, handling should follow protocols for fluorinated pyridine derivatives.

-

GHS Classification:

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C to prevent slow hydrolysis or oxidation.

References

-

Chemical Identity & CAS: "2-(2-Trifluoromethylbenzoyl)pyridine CAS 898779-76-5".[4] ChemicalBook/Alfa Chemistry.

- Synthetic Methodology: Fodor, E., et al. "Synthesis of trifluoromethyl-substituted pyridines and their application in drug discovery." Journal of Organic Chemistry. (General methodology for pyridine-ketone coupling).

-

Related Phosphinate Synthesis: "Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization." ACS Publications. (Demonstrates reactivity of phenyl(pyridin-2-yl)methanone derivatives).

-

Safety Data: "Safety Data Sheet for Pyridine Derivatives." Fisher Scientific / Cayman Chemical. (General safety protocols for H315/H319/H335 compounds).

Sources

Technical Guide: 2-Pyridyl 2-Trifluoromethylphenyl Ketone

Part 1: Executive Summary & Chemical Identity

2-Pyridyl 2-trifluoromethylphenyl ketone (CAS: 898779-76-5 ), also known as (2-(trifluoromethyl)phenyl)(pyridin-2-yl)methanone , is a specialized diaryl ketone scaffold used primarily as a high-value intermediate in medicinal chemistry and coordination catalysis. Its structure features a pyridine ring and an ortho-trifluoromethylphenyl group linked by a carbonyl bridge. This specific substitution pattern introduces significant steric bulk and electronic modulation, making it a "privileged scaffold" for designing bio-active molecules, particularly dopamine D2 receptor ligands and antihistamines.

Physicochemical Profile

The ortho-trifluoromethyl group exerts a profound "ortho-effect," twisting the phenyl ring out of coplanarity with the carbonyl group, which influences both metabolic stability and binding affinity in biological targets.

| Property | Data / Description |

| IUPAC Name | (2-Trifluoromethylphenyl)(pyridin-2-yl)methanone |

| CAS Number | 898779-76-5 |

| Molecular Formula | C₁₃H₈F₃NO |

| Molecular Weight | 251.21 g/mol |

| Physical State | Low-melting solid or viscous oil (dependent on purity/polymorph) |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water. |

| Key Functional Groups | Pyridine Nitrogen (Lewis Base), Carbonyl (Electrophile), Trifluoromethyl (Lipophilic/Metabolic blocker) |

Part 2: Synthetic Methodologies

The synthesis of 2-pyridyl 2-trifluoromethylphenyl ketone requires precise control over nucleophilic addition to avoid over-addition (forming tertiary alcohols) or byproduct formation. The most robust protocol involves the lithiation of 2-bromopyridine followed by reaction with a 2-trifluoromethyl benzonitrile derivative.

Primary Synthesis Route: Lithiation-Nitrile Addition

This method is preferred over Grignard additions to esters because the intermediate imine salt precipitates or stabilizes, preventing double addition.

Reagents:

-

n-Butyllithium (2.5 M in hexanes)

-

2-Trifluoromethylbenzonitrile

-

Solvent: Anhydrous THF or Diethyl Ether

-

Temperature: -78 °C to RT

Protocol:

-

Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine (1.0 equiv) in anhydrous THF. Cool to -78 °C.

-

Metal-Halogen Exchange: Dropwise add n-BuLi (1.05 equiv) over 20 minutes. Stir for 30 minutes at -78 °C to generate 2-lithiopyridine (deep red/orange solution).

-

Electrophile Addition: Dissolve 2-trifluoromethylbenzonitrile (1.0 equiv) in THF and add dropwise to the lithiopyridine solution at -78 °C.

-

Imine Formation: Allow the mixture to warm slowly to 0 °C over 2 hours. The intermediate lithium iminate is formed.

-

Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Workup: Neutralize with NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Alternative Route: Grignard Addition to Aldehyde + Oxidation

Useful if the nitrile is unavailable.

-

Grignard: Generate 2-pyridylmagnesium bromide (from 2-bromopyridine + i-PrMgCl).

-

Addition: React with 2-trifluoromethylbenzaldehyde to form the secondary alcohol.

-

Oxidation: Oxidize the alcohol using MnO₂ or Swern conditions to yield the ketone.

Caption: Synthesis workflow via lithiation-nitrile addition, highlighting critical temperature control and hydrolysis steps.

Part 3: Reactivity & Applications[2][3][5]

Coordination Chemistry (N,O-Chelation)

The 2-pyridyl nitrogen and the ketone oxygen form a stable 5-membered chelate ring with transition metals. The bulky 2-CF₃ group on the phenyl ring creates a steric wall, influencing the geometry of the resulting complexes.

-

Ligand Type: Bidentate (N,O).

-

Utility: Used in Palladium or Copper-catalyzed cross-coupling reactions where the ketone acts as a directing group.

Medicinal Chemistry: The "Privileged Scaffold"

This ketone is a precursor to tertiary carbinols found in antihistamines and antipsychotics.

-

Dopamine D2 Ligands: The scaffold is reduced and functionalized to create diaryl-methyl-piperazine derivatives (similar to Bepotastine or Carbinoxamine analogs).

-

Metabolic Stability: The 2-CF₃ group blocks metabolic oxidation at the ortho position and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.

Caption: Divergent reactivity pathways: Pharmaceutical synthesis (left) vs. Catalytic applications (right).

Part 4: Safety & Handling (MSDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled as a Pyridine Derivative and Fluorinated Compound .

-

Hazards: Irritant to eyes, skin, and respiratory system. Potential for acute toxicity if swallowed (typical of pyridyl ketones).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation or moisture absorption. Keep cool (2-8 °C).

References

-

J&K Chemical. (n.d.). 2-(2-Trifluoromethylbenzoyl)pyridine Product Page. Retrieved from (Verified CAS 898779-76-5).

- Pasumansky, L., et al. (2014). Synthesis of substituted 2-benzoylpyridines via Grignard addition. Journal of Organic Chemistry.

- Beaulieu, J. M., et al. (2005). An Akt/beta-arrestin 2/PP2A signaling complex mediates dopaminergic neurotransmission and behavior. Cell, 122(2), 261-273. (Context for D2 ligand scaffolds).

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine. Organic Syntheses, 100, 248-267. Link (Related fluorinated pyridine synthesis techniques).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 898779-76-5. Retrieved from .

Sources

Metabolic stability of trifluoromethylbenzoyl pyridine derivatives

An In-Depth Technical Guide to the Metabolic Stability of Trifluoromethylbenzoyl Pyridine Derivatives

Executive Summary

In modern drug discovery, the optimization of a compound's metabolic stability is a paramount determinant of its potential clinical success.[1] Trifluoromethylbenzoyl pyridine derivatives represent a significant class of compounds, with the trifluoromethylpyridine scaffold appearing in numerous agrochemicals and pharmaceuticals.[2] This guide provides a comprehensive technical overview of the factors governing the metabolic stability of these derivatives. We will delve into the distinct roles of the pyridine core and the trifluoromethyl group, provide detailed protocols for assessing metabolic stability, and discuss data-driven strategies for optimizing these critical pharmacokinetic properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to enhance the viability of their lead compounds by mitigating metabolic liabilities.

Introduction: The Imperative of Metabolic Stability

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[3] Metabolic stability, defined as the susceptibility of a compound to biotransformation by metabolic enzymes, is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] Compounds with low metabolic stability are often subject to extensive first-pass metabolism in the liver, leading to poor bioavailability and rapid elimination from the body.[6] This necessitates higher or more frequent dosing, which can increase the risk of side effects and patient-to-patient variability.[7]

Early assessment of metabolic stability using in vitro methods is therefore a critical, cost-saving step in the drug discovery process.[4] It allows chemists to build structure-activity relationships (SAR) that include metabolic considerations, enabling the rational design of molecules with improved half-lives and more predictable in vivo behavior.[3][8] The trifluoromethylbenzoyl pyridine scaffold offers a compelling framework for this optimization, combining the versatile pyridine ring with the metabolically robust trifluoromethyl group.[9][10]

The Trifluoromethylbenzoyl Pyridine Scaffold: A Structural Analysis of Metabolic Fate

The metabolic profile of these derivatives is primarily dictated by the interplay between the pyridine core, the benzoyl linker, and the trifluoromethyl substituent.

The Pyridine Core: A Versatile Heterocycle

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in over 70% of FDA-approved small-molecule drugs.[11] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[5][9] From a metabolic standpoint, the pyridine ring's properties are nuanced:

-

Electronic Nature: Compared to a benzene ring, the nitrogen atom makes the pyridine ring more electron-deficient.[12] This generally increases its resistance to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which preferentially target electron-rich sites.[7][12] Consequently, replacing a metabolically labile phenyl ring with a pyridine ring is a common strategy to enhance stability.[11][12]

-

Metabolic Pathways: Despite its relative stability, the pyridine ring can undergo metabolism. Common pathways include oxidation at the carbon atoms, particularly those adjacent to the heteroatom, and N-oxidation of the pyridine nitrogen.[8] The specific CYP isozymes involved can vary, but CYP3A4, one of the most abundant P450s in the human liver, is frequently implicated in the metabolism of nitrogen-containing heterocycles.[13][14][15]

The Trifluoromethyl (CF₃) Group: A Potent Metabolic Shield

The introduction of a trifluoromethyl (-CF₃) group is a cornerstone strategy for improving drug efficacy and safety.[16] Its profound impact on metabolic stability stems from several key properties:

-

Blocking Oxidative Metabolism: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage by CYP enzymes.[1][16] Strategically placing a CF₃ group at a known or suspected site of metabolism can effectively block this pathway, a technique known as "metabolic switching".[1] This leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][17]

-

Electronic Effects: As a powerful electron-withdrawing group, the CF₃ substituent deactivates the aromatic ring it is attached to, further reducing its susceptibility to oxidation.[7][16]

-

Lipophilicity Modulation: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve binding affinity to target proteins.[16][17][18] However, this must be carefully balanced, as excessively high lipophilicity can sometimes lead to increased metabolism.[8]

The Benzoyl Moiety: The Linker's Liability

The benzoyl group, while serving as a structural linker, can also present metabolic vulnerabilities. The primary site of concern is the carbonyl group, which can be a substrate for ketoreductases, leading to the formation of a secondary alcohol metabolite. The stability of the amide or ester bond within the benzoyl structure is also a consideration, as these can be susceptible to hydrolysis by esterases or amidases.

Predicting Metabolic Fates: Common Pathways

Based on the structural analysis, we can anticipate several primary metabolic pathways for a typical trifluoromethylbenzoyl pyridine derivative. The CF₃ group is expected to remain inert, effectively shielding its position on the pyridine ring.

Caption: Potential metabolic pathways for trifluoromethylbenzoyl pyridine derivatives.

Experimental Assessment of Metabolic Stability

To quantitatively assess metabolic stability, several in vitro systems are employed. These models contain the primary drug-metabolizing enzymes and allow for the determination of key pharmacokinetic parameters.[19]

-

Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I CYP enzymes.[6] They are a cost-effective, high-throughput tool for initial screening of metabolic lability due to oxidation.[1][6]

-

Liver S9 Fraction: This fraction contains both microsomal and cytosolic components, encompassing both Phase I and some Phase II enzymes like UGTs and SULTs.[20]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes, cofactors, and transporters.[3][6] They are considered the "gold standard" in vitro model, providing a more comprehensive picture of a compound's metabolic fate.[3][19]

Experimental Workflow: A General Overview

The assessment of metabolic stability follows a standardized workflow, from incubation to analysis, designed to measure the disappearance of the parent drug over time.

Caption: Standardized workflow for conducting in vitro metabolic stability assays.

Protocol: Liver Microsomal Stability Assay

This protocol provides a self-validating system for determining the rate of a compound's metabolism by Phase I enzymes.

-

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound upon incubation with liver microsomes.[1]

-

Materials:

-

Test Compound & Positive Controls (e.g., Verapamil, Testosterone)

-

Pooled Liver Microsomes (Human, Rat, etc.)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P Dehydrogenase)

-

Quenching Solution (e.g., Acetonitrile with Internal Standard)

-

96-well incubation plate and collection plate

-

-

Procedure:

-

Reagent Preparation: Prepare a working solution of the test compound (e.g., 1 µM final concentration) and positive controls in buffer. Thaw liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[1] Prepare the NADPH regenerating system solution.

-

Incubation Setup: In a 96-well plate, add the liver microsome solution to designated wells. Include negative control wells without the NADPH system.

-

Pre-incubation: Add the test compound working solution to all wells. Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.[1]

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the negative controls. This marks time zero (T₀).[1]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot from the incubation wells to a collection plate containing ice-cold quenching solution. The quenching solution stops the enzymatic reaction and precipitates the proteins.

-

Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated microsomal proteins.

-

Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of the parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[19][21]

-

Data Analysis and Interpretation

The data from metabolic stability assays are used to calculate parameters that predict in vivo behavior.

-

Half-Life (t₁/₂): The time it takes for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm of the percent remaining parent compound versus time. The slope of this line is the elimination rate constant (k).

-

Equation: t₁/₂ = 0.693 / k[3]

-

-

Intrinsic Clearance (CLᵢₙₜ): A measure of the inherent ability of the liver enzymes to metabolize a drug.[4][19] It relates the rate of metabolism to the drug concentration.

-

Equation: CLᵢₙₜ (in vitro) = (0.693 / t₁/₂) * (Incubation Volume / Amount of Enzyme)[3]

-

These in vitro values are crucial for ranking compounds and can be scaled using physiological models to predict in vivo hepatic clearance and bioavailability.[4][19]

Data Presentation: The Impact of Trifluoromethylation

The following table illustrates the expected impact of introducing a CF₃ group to block a metabolically labile site on a pyridine ring.

| Parameter | Derivative with Labile Site (e.g., -CH₃) | Derivative with Metabolic Block (e.g., -CF₃) | Rationale for Change |

| Metabolic Pathway | Susceptible to oxidation at the methyl group by CYP enzymes. | Oxidation at the corresponding position is blocked. | The C-F bond is significantly stronger and more resistant to enzymatic cleavage than a C-H bond.[1][16] |

| Number of Metabolites | Generally higher, with multiple oxidation products. | Significantly reduced. | A major metabolic pathway is inhibited, limiting the formation of downstream metabolites.[1] |

| Half-life (t₁/₂) in vitro | Shorter | Longer | A reduced rate of metabolism leads to slower clearance of the parent drug.[1] |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway directly reduces the liver's capacity to clear the drug.[1] |

Strategies for Optimizing Metabolic Stability

When a lead compound exhibits poor metabolic stability, several rational design strategies can be employed.

-

Identify the "Soft Spot": The first step is to perform metabolite identification studies (MetID) to pinpoint the exact site of metabolic modification. This is typically done using high-resolution mass spectrometry.[19][22]

-

Block Labile Sites: As discussed extensively, the most effective strategy for trifluoromethylbenzoyl pyridine derivatives is the strategic placement of the CF₃ group or other fluorine atoms to shield metabolically vulnerable positions.[1][11]

-

Modify Electronics and Sterics: Deactivating aromatic rings with electron-withdrawing groups can slow oxidation.[7] Introducing bulky steric groups near a metabolic site can hinder the enzyme's access.[11]

-

Reduce Lipophilicity: While the CF₃ group increases lipophilicity, the overall molecule's logP can be modulated. Reducing lipophilicity can decrease the rate of metabolism, as highly lipophilic compounds tend to be better substrates for CYP enzymes.[8]

-

Scaffold Hopping: In cases of persistent liability, replacing a part of the scaffold (e.g., the benzoyl ring) with a more stable bioisosteric equivalent can be effective.[11][12] For instance, replacing a phenyl ring with a pyridine or pyrimidine often improves metabolic stability.[12]

Conclusion

The metabolic stability of trifluoromethylbenzoyl pyridine derivatives is a complex but manageable aspect of drug design. The pyridine ring offers a robust, electron-deficient core, while the trifluoromethyl group provides a powerful tool to shield against oxidative metabolism. By employing systematic in vitro assessment protocols and leveraging the resulting data to inform rational chemical modifications, researchers can effectively mitigate metabolic liabilities. This data-driven approach enhances the probability of advancing compounds with favorable pharmacokinetic profiles, ultimately increasing the likelihood of clinical success.

References

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- Chem Catalyst Pro. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.

- Bostrom, J., Jones, R. D., & Marsden, S. P. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.

- Frontage Laboratories. (n.d.). Metabolic Stability.

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- Meanwell, N. A. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). The Role of Pyridine Intermediates in Pharmaceutical Synthesis.

- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.

- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Royal Society of Chemistry. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.

- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf.

- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.

- Japan Science and Technology Agency. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- ScienceDirect. (2023, March 15). Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry.

- National Institutes of Health. (n.d.). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. PMC.

- ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters.

- ResearchGate. (n.d.). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 7. nedmdg.org [nedmdg.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 19. nuvisan.com [nuvisan.com]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

Unveiling the Electronic Landscape: A Technical Guide to Ortho-Trifluoromethyl Benzoyl Pyridines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the electronic properties of ortho-trifluoromethyl benzoyl pyridines, a class of molecules of significant interest in medicinal chemistry and materials science. We will delve into the profound influence of the ortho-trifluoromethyl group on the electron density distribution, reactivity, and ultimately, the function of these compounds. This document is structured to provide not just a theoretical understanding, but also practical, field-proven insights into their synthesis, characterization, and application.

The Strategic Introduction of the Trifluoromethyl Group: A Game-Changer for Molecular Properties

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, and its placement on a benzoyl pyridine scaffold, particularly at the ortho position, imparts a unique set of electronic characteristics. Unlike a simple halogen, the -CF3 group is a potent electron-withdrawing substituent, a property that stems from the high electronegativity of the fluorine atoms.[1][2] This strong inductive effect significantly modulates the electronic properties of the entire molecule, influencing its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5][6][7]

The strategic incorporation of a trifluoromethyl group can deactivate an aromatic ring, a well-established strategy for reducing metabolism and increasing the half-life of drug candidates.[1][7] Its presence significantly alters the electronic properties of aromatic rings, a factor that contributes to the effectiveness of several well-known drugs.[1]

Logical Flow of Electron-Withdrawing Effects

The following diagram illustrates the cascade of electronic effects originating from the ortho-trifluoromethyl group in a benzoyl pyridine system.

Caption: Inductive effects of the ortho-trifluoromethyl group on the benzoyl pyridine core.

Synthesis of Ortho-Trifluoromethyl Benzoyl Pyridines: A Strategic Overview

The synthesis of these target molecules can be approached through several strategic disconnections. A common and effective method involves the coupling of an ortho-trifluoromethyl-substituted benzoic acid derivative with a pyridine-containing nucleophile.

Illustrative Synthetic Workflow

Caption: General synthetic strategy for ortho-trifluoromethyl benzoyl pyridines.

Quantifying the Electronic Impact: Experimental and Computational Approaches

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the electronic properties of these molecules.

Experimental Characterization

Cyclic voltammetry is a powerful technique to probe the redox potentials of a molecule, providing direct insight into the energies of its frontier molecular orbitals (HOMO and LUMO). The strong electron-withdrawing nature of the -CF3 group is expected to lead to a significant anodic shift in the reduction potential compared to the non-substituted analogue.

Table 1: Comparative Redox Potentials of Benzoyl Pyridine Derivatives

| Compound | Substitution | Reduction Potential (Ered) vs. Fc/Fc+ (V) | Oxidation Potential (Eox) vs. Fc/Fc+ (V) | HOMO-LUMO Gap (eV) |

| 1 | None | -2.15 | 1.20 | 3.35 |

| 2 | para-Trifluoromethyl | -1.95 | 1.35 | 3.30 |

| 3 | ortho-Trifluoromethyl | -1.80 | 1.45 | 3.25 |

Note: These are representative values and can vary based on the specific pyridine isomer and experimental conditions.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The introduction of the -CF3 group can influence the wavelength of maximum absorption (λmax) by altering the energy gap between the HOMO and LUMO.

Table 2: Spectroscopic Data for Benzoyl Pyridine Derivatives

| Compound | Substitution | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| 1 | None | 285 | 15,000 |

| 2 | para-Trifluoromethyl | 280 | 14,500 |

| 3 | ortho-Trifluoromethyl | 275 | 14,000 |

Note: These are representative values and can vary based on the solvent and specific molecular structure.

Computational Modeling: A Deeper Dive into the Electronic Structure

Density Functional Theory (DFT) calculations are an indispensable tool for visualizing and quantifying the electronic properties of molecules.

MEP maps provide a visual representation of the charge distribution on the molecule's surface. For an ortho-trifluoromethyl benzoyl pyridine, the MEP map would clearly show a region of high positive potential (blue) around the carbonyl carbon and the benzoyl ring, indicating their enhanced electrophilicity. Conversely, a region of negative potential (red) would be localized on the pyridine nitrogen.

Analysis of the HOMO and LUMO provides insights into the molecule's reactivity. In ortho-trifluoromethyl benzoyl pyridines, the LUMO is typically centered on the benzoyl pyridine core, with a significant contribution from the carbonyl group. The electron-withdrawing -CF3 group lowers the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is often localized on the pyridine ring.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and provide reproducible data.

Protocol 1: Synthesis of ortho-Trifluoromethyl Benzoyl Pyridine

-

Acid Chloride Formation: To a solution of ortho-trifluoromethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Coupling Reaction: Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of 3-aminopyridine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Cyclic Voltammetry Measurement

-

Electrolyte Solution: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.

-

Analyte Solution: Dissolve the ortho-trifluoromethyl benzoyl pyridine derivative to a final concentration of 1 mM in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode setup with a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Measurement: Record the cyclic voltammogram at a scan rate of 100 mV/s.

-

Internal Standard: Add a small amount of ferrocene as an internal standard and record the voltammogram again to reference the potentials to the Fc/Fc+ couple.

Applications and Future Perspectives

The unique electronic properties of ortho-trifluoromethyl benzoyl pyridines make them valuable scaffolds in drug discovery and materials science. Their enhanced metabolic stability and ability to modulate binding interactions are highly desirable in the development of new therapeutic agents.[6][8] In materials science, their electron-accepting nature makes them promising candidates for use in organic electronics.[9]

Future research will likely focus on further functionalization of this core structure to fine-tune its electronic and steric properties for specific applications. The continued development of novel synthetic methodologies will also be crucial for accessing a wider range of derivatives.[10][11]

References

-

Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ResearchGate. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]

-

Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF 3 -Substituted N-Heterocycles. (2023). Thieme Chemistry. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]

-

A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024). MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 9. ossila.com [ossila.com]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Grignard reaction protocols for 2-(2-Trifluoromethylbenzoyl)pyridine

Application Note & Detailed Protocols

Topic: High-Fidelity Grignard Reaction Protocols for the Synthesis of Tertiary Alcohols from 2-(2-Trifluoromethylbenzoyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of complex tertiary alcohols containing both pyridine and trifluoromethylphenyl moieties represents a significant objective in medicinal chemistry, as these scaffolds are prevalent in numerous pharmacologically active agents.[1] This application note provides a comprehensive and robust protocol for the Grignard reaction with 2-(2-trifluoromethylbenzoyl)pyridine, a challenging substrate due to its multiple reactive sites. We delve into the causality behind critical experimental choices, addressing issues of chemoselectivity, reaction control, and potential side reactions. The methodologies described herein are designed to be self-validating, offering researchers a reliable pathway to synthesize the desired tertiary alcohol products with high fidelity.

Scientific Integrity & Mechanistic Rationale

The Grignard reaction is a cornerstone of organic synthesis for its efficacy in forming carbon-carbon bonds.[2] However, its application to complex substrates like 2-(2-trifluoromethylbenzoyl)pyridine requires a nuanced understanding of the competing reaction pathways.

1.1. The Primary Reaction Pathway: Nucleophilic Addition

The core of the reaction is the nucleophilic attack of the carbanionic carbon from the Grignard reagent (R-MgX) on the highly electrophilic carbonyl carbon of the ketone.[3][4] The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on the adjacent phenyl ring significantly enhances the electrophilicity of this carbonyl carbon, promoting the desired reaction. The initial product is a magnesium alkoxide, which is subsequently protonated during aqueous work-up to yield the final tertiary alcohol.

1.2. Key Challenges & Mitigation Strategies

Challenge 1: Chemoselectivity - Carbonyl vs. Pyridine Ring Attack The pyridine ring is inherently electron-deficient and can be susceptible to nucleophilic attack by highly reactive organometallics like Grignard reagents, particularly at the C2 and C6 positions.[5][6][7]

-

Causality: The lone pair on the pyridine nitrogen coordinates to the Mg²⁺ of the Grignard reagent, which can activate the ring for nucleophilic addition.

-

Mitigation Strategy: The reaction must be performed at low temperatures (e.g., -78 °C to 0 °C). At these temperatures, the activation energy barrier for the attack on the highly polarized and sterically accessible carbonyl group is significantly lower than that for the dearomative addition to the pyridine ring. Slow, dropwise addition of the Grignard reagent ensures its concentration remains low, further favoring the faster reaction at the carbonyl center.

Challenge 2: Side Reaction - Ketone Reduction Grignard reagents that possess a hydrogen atom on their β-carbon can act as reducing agents via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction).[8]

-

Causality: This pathway competes with the desired nucleophilic addition and leads to the formation of a secondary alcohol, with the starting ketone being reduced.

-

Mitigation Strategy: While often a minor pathway, its prevalence can be minimized by using low temperatures. For Grignard reagents prone to this pathway (e.g., isopropylmagnesium bromide), careful monitoring of the reaction temperature is paramount.

Challenge 3: Safety and Stability While the substrate itself is stable, the preparation and handling of related trifluoromethyl-substituted Grignard reagents are known to be hazardous, with potential for highly exothermic and explosive decomposition.[9][10][11]

-

Causality: The instability arises from the potential decomposition of the trifluoromethyl group, which can lead to a rapid release of energy.[11]

-

Mitigation Strategy: This protocol utilizes commercially available, standardized Grignard reagents and adds them to the trifluoromethyl-containing substrate. This is a significantly safer approach than attempting to synthesize a trifluoromethyl-substituted Grignard reagent in-house. Strict adherence to an inert atmosphere and anhydrous conditions is non-negotiable to prevent violent reactions with water or oxygen.[12]

Experimental Workflow Overview

The overall experimental process is designed to ensure safety, reproducibility, and high yield. The workflow emphasizes meticulous preparation and controlled reaction conditions.

Caption: High-level workflow for the Grignard reaction.

Detailed Experimental Protocol: Synthesis of Phenyl(pyridin-2-yl)(2-(trifluoromethyl)phenyl)methanol

This protocol details the reaction using Phenylmagnesium Bromide. The principles can be adapted for other Grignard reagents.

3.1. Materials and Reagents

| Reagent | Grade | Supplier Example | Notes |

| 2-(2-Trifluoromethylbenzoyl)pyridine | >98% Purity | Sigma-Aldrich | Ensure it is dry before use. |

| Phenylmagnesium Bromide (PhMgBr) | 1.0 M in THF | Sigma-Aldrich | Use a fresh bottle or titrate before use. |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Inhibitor-free. From a solvent system. |

| Saturated Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Fisher Scientific | Aqueous solution. |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Reagent Grade | VWR | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | EMD Millipore | For drying the organic layer. |

| Silica Gel | 230-400 mesh | Sorbent Tech | For column chromatography. |

3.2. Apparatus Setup

-

Drying: All glassware (round-bottom flask, addition funnel, stirrer bar) must be rigorously dried in an oven at 120 °C overnight or flame-dried under vacuum.[2]

-

Assembly: Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon. Use a bubbler to monitor gas flow.

-

Inert Atmosphere: Maintain the inert atmosphere throughout the entire procedure until the final quench.

3.3. Step-by-Step Procedure

-

Substrate Preparation: To the dry, N₂-purged round-bottom flask, add 2-(2-Trifluoromethylbenzoyl)pyridine (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

-

Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Grignard Addition: Transfer the Phenylmagnesium Bromide solution (1.2 eq, 1.0 M in THF) to a dry, N₂-purged syringe. Add the Grignard reagent to the stirred ketone solution dropwise over 30-45 minutes. The rate of addition is critical; a fast addition can lead to side products and a temperature spike.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

-

Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., 20% EtOAc in Hexanes). A sample can be taken with a dry syringe and quenched in a separate vial containing saturated NH₄Cl before spotting.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution dropwise at -78 °C. A color change and/or precipitation may be observed. Allow the mixture to slowly warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.[13]

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.

-

Characterization: The final product, phenyl(pyridin-2-yl)(2-(trifluoromethyl)phenyl)methanol, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting Guide

| Problem Observed | Potential Cause | Recommended Solution |

| Low or No Reaction | Inactive Grignard reagent (degraded by moisture/air); Wet glassware/solvents. | Use a fresh bottle of Grignard reagent or titrate it before use. Ensure all glassware is scrupulously dried and solvents are anhydrous.[12] |

| Recovery of Starting Ketone | Insufficient Grignard reagent; Reaction time too short or temperature too low. | Use a slight excess (1.2-1.5 eq) of Grignard reagent. Allow the reaction to warm slightly (e.g., to 0 °C) after addition if TLC shows no progress at -78 °C. |

| Formation of Biphenyl Impurity | Favored at higher temperatures or with excess bromobenzene in the reagent.[2] | Maintain low reaction temperature. Use high-quality, commercial Grignard reagent. Biphenyl can typically be separated during chromatography. |

| Formation of Secondary Alcohol | Reduction of the ketone by the Grignard reagent. | This is more common with sterically bulky Grignard reagents (e.g., i-PrMgBr). Ensure strict temperature control at -78 °C.[8] |

Conclusion

The successful synthesis of tertiary alcohols from 2-(2-trifluoromethylbenzoyl)pyridine via the Grignard reaction is highly achievable but demands meticulous attention to experimental detail. The protocol outlined in this note, grounded in a firm understanding of the underlying reaction mechanisms and potential side reactions, provides a reliable framework for researchers. By controlling key parameters—most notably temperature, reagent quality, and anhydrous conditions—scientists can effectively mitigate challenges and achieve high-fidelity synthesis of these valuable chemical entities.

References

-

ResearchGate. Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Available at: [Link]

-

PMC (PubMed Central). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available at: [Link]

-

ResearchGate. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

- Google Patents.US9783476B2 - Method of producing 2′-trifluoromethyl group-substituted aromatic ketone.

-

Organic Syntheses. 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Available at: [Link]

-

ACS Publications. Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Available at: [Link]

-

ACS Publications. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions | ACS Catalysis. Available at: [Link]

-

ResearchGate. Grignard compounds derived from pyridine. I. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

-

University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available at: [Link]

-

Winthrop University. The Grignard Reaction - Chemistry at Winthrop University. Available at: [Link]

-

PMC (PubMed Central). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

University of Calgary. 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. Available at: [Link]

-

NIPER, SAS Nagar, India. Generation and Applications of Grignard Reagents in Continuous Flow Synthesis. Available at: [Link]

-

Digital Commons@Becker. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE). Available at: [Link]

-

Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Grignard Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bohr.winthrop.edu [bohr.winthrop.edu]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

Technical Support Center: Purification of 2-(2-Trifluoromethylbenzoyl)pyridine

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 2-(2-Trifluoromethylbenzoyl)pyridine , a critical diaryl ketone intermediate often used in the synthesis of agrochemicals (e.g., Fluopyram analogs) and pharmaceutical kinase inhibitors.[1][2]

The Chemical Paradox: This molecule presents a unique purification challenge due to its dual nature:

-

The Pyridine Ring: Provides a basic nitrogen handle (

due to the electron-withdrawing carbonyl), allowing for pH-dependent solubility switching.[1][2] -

The 2-Trifluoromethyl Group: Highly lipophilic and electron-withdrawing.[1] It promotes solubility in non-polar solvents but often leads to "oiling out" during crystallization attempts due to disruption of crystal lattice packing.

This guide moves beyond generic advice, providing self-validating protocols designed to separate this specific ketone from its common impurities: unreacted 2-trifluoromethylbenzoic acid (acidic), bis-pyridyl byproducts (highly basic/polar), and neutral tars .[1][2]

Module 1: The "pH Switch" Extraction (Primary Purification)

Status: Recommended First Step Objective: Remove neutral organic impurities and acidic starting materials without chromatography.[1][2]

The Logic (Why this works)

Unlike standard extractions, we utilize the pyridine nitrogen's ability to protonate.[1][3] By dropping the pH below 2.0, the target molecule becomes a water-soluble pyridinium salt, forcing non-basic impurities (tars, unreacted neutrals) to remain in the organic layer.[1][2] We then reverse the pH to recover the product.[1]

Step-by-Step Protocol

-

Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

-

Note: DCM is preferred for higher solubility of the

group.[1]

-

-

Acid Wash (Target Extraction): Extract the organic layer with 1M HCl (

volumes).[1][2] -

Organic Wash (The Polish): Wash the combined acidic aqueous layers with a small volume of fresh DCM.[1]

-

Basification (Precipitation): Cool the aqueous layer to 0–5°C. Slowly add 20% NaOH or Sat.

until pH reaches 10–11.[1][2]-

Observation: The product should precipitate as a white/off-white solid or oil out as a distinct layer.[1]

-

-

Final Recovery: Extract the basic aqueous mixture with DCM (

). Dry over

Visual Workflow: The pH Switch

Module 2: Crystallization & Handling "Oiling Out"

Status: For High Purity (>99%)

Issue: The

Troubleshooting Guide: "My Product is an Oil"

| Parameter | Recommendation | Scientific Rationale |

| Primary Solvent | n-Heptane or Hexane | The lipophilic |

| Co-Solvent | Ethanol or IPA (5-10%) | A small amount of alcohol helps dissolve the "oil" initially to allow organized nucleation.[1] |

| Temperature | Slow cooling (Reflux | Rapid cooling traps impurities and forms oil.[1][2] Slow cooling allows lattice organization.[1][2] |

| Seeding | Critical | If you have any solid crystals from a previous batch, add them at 30°C. |

Protocol: The "Two-Solvent" Recrystallization

-

Dissolve the crude oil/solid in the minimum amount of boiling Ethanol (or Isopropanol).[1]

-

Add hot n-Heptane dropwise until the solution becomes slightly turbid (cloud point).

-

Add just enough boiling Ethanol to clear the turbidity.[1]

-

Remove from heat.[1][2] Insulate the flask (wrap in foil/towel) to allow very slow cooling to room temperature.

-

Once at room temperature, move to a fridge (4°C) for 12 hours.

-

If it oils out: Re-heat to dissolve, scratch the glass walls with a glass rod vigorously to induce nucleation, and cool again.[2]

Module 3: Chromatographic Cleanup (The "Nuclear" Option)[1][2]

Status: Use only if Acid-Base fails or for isomer separation.[1][2]

The Problem: Pyridine derivatives interact strongly with the acidic silanol groups (

The Fix: You must "deactivate" the silica.[1]

Recommended Mobile Phases

-

Standard: Hexane : Ethyl Acetate (Start 95:5

Gradient to 80:20).[1][2] -

The Modifier (Crucial): Add 1% Triethylamine (TEA) to your solvent system.[1][2]

Frequently Asked Questions (FAQs)

Q1: The product has a yellow/orange tint even after crystallization. Is it impure?

-

Answer: Likely yes.[1][2] Trace amounts of bis-pyridyl impurities or oxidation products (N-oxides) can cause intense coloration.[1][2]

-

Fix: Dissolve in DCM and stir with Activated Charcoal for 30 minutes. Filter through Celite.[1][2][10] This often removes the chromophores that crystallization misses.[1]

Q2: I used a Palladium catalyst (Suzuki/Negishi coupling) and the product is grey/brown.

-

Answer: Residual Palladium is trapped by the pyridine nitrogen (which acts as a ligand).[1][2]

-

Fix: Wash your organic phase with 10% aqueous Cysteine or use a commercially available metal scavenger (e.g., SiliaMetS® Thiol) before crystallization.[1][2] Standard acid washes do not always remove coordinated Pd.[1][2]

Q3: Can I use 2-Trifluoromethylbenzoyl chloride directly with pyridine?

-

Answer: Not directly. You generally need an organometallic intermediate (e.g., 2-pyridyl lithium) or a Friedel-Crafts approach, though the latter is difficult with electron-deficient pyridines.[1][2] Ensure you are using anhydrous conditions; moisture hydrolyzes the acid chloride to the benzoic acid impurity, which is the most common contaminant we see [1].[1]

References

-

Preparation of benzoylpyridines and derivatives. US Patent 3,891,661.[1] Describes the fundamental acid-base workup for benzoylpyridine derivatives, utilizing pH adjustment to isolate the basic pyridine nucleus from acidic byproducts.[1][9]Link[1][2]

-

Improved synthesis process of fluopyram. CN Patent 110437138B.[1] Details the purification of trifluoromethyl-substituted pyridine intermediates, specifically highlighting the removal of trifluoromethylbenzoic acid impurities.Link[1][2]

-

Process for the preparation of 2-benzoylpyridine derivatives. European Patent EP0882712B1.[1] Provides industrial context for the crystallization and solvent selection (heptane/ethanol systems) for similar diaryl ketones.Link[1][2]

-

Acid-Base Extraction Protocols. UMass Amherst Organic Chemistry Labs. General authoritative grounding for the mechanistic separation of neutral/acidic impurities from basic amine products.[1]Link[1][2]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluopyram synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 5. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]

- 7. CN110437138B - Improved synthesis process of fluopyram - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]